molecular formula C9H15N3 B11784910 4-(5-Methyl-1H-pyrazol-1-yl)piperidine

4-(5-Methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B11784910
M. Wt: 165.24 g/mol
InChI Key: CNNYPWCASGWVCD-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) and Piperidine (B6355638) Moieties in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. mdpi.com Its derivatives are known to exhibit a wide array of biological activities. The presence of the pyrazole moiety in numerous FDA-approved drugs underscores its therapeutic importance. mdpi.com The structural versatility of the pyrazole ring allows for its interaction with various biological targets.

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding make it a favored component in the design of bioactive molecules. Piperidine derivatives have found applications in a vast range of therapeutic areas.

The fusion of these two significant heterocyclic systems in 4-(5-Methyl-1H-pyrazol-1-yl)piperidine creates a compound with a rich chemical space for further exploration and functionalization.

Overview of the Research Landscape for N-Heterocyclic Compounds Incorporating Pyrazole and Piperidine Rings

The field of N-heterocyclic chemistry is continually expanding, with a significant focus on compounds that incorporate both pyrazole and piperidine rings. Research has demonstrated that such hybrid molecules can serve as valuable intermediates in the synthesis of more complex chemical structures with potential therapeutic applications. For instance, derivatives of pyrazolyl-piperidines have been investigated as potent inhibitors of various enzymes, highlighting the potential of this combined scaffold in drug design. While extensive research on this compound itself is not widely published, the broader class of compounds is a subject of active investigation. The utility of similar structures, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine as a key intermediate in the synthesis of the kinase inhibitor Crizotinib, showcases the importance of this structural motif. researchgate.net

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical properties and synthetic routes is fundamental to the application of any compound in research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(5-methylpyrazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-2-7-11-12(8)9-3-5-10-6-4-9/h2,7,9-10H,3-6H2,1H3

InChI Key

CNNYPWCASGWVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2CCNCC2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 5 Methyl 1h Pyrazol 1 Yl Piperidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of the molecular framework can be achieved.

The ¹H NMR spectrum of 4-(5-Methyl-1H-pyrazol-1-yl)piperidine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The piperidine (B6355638) ring, existing in a dynamic chair conformation, gives rise to complex multiplets for its methylene (B1212753) protons, while the pyrazole (B372694) ring and its methyl substituent produce characteristic aromatic and aliphatic signals.

Piperidine Moiety: The proton at the C4 position (H4'), being adjacent to the pyrazole-substituted nitrogen, is expected to resonate as a multiplet in the downfield region for aliphatic protons, likely around δ 4.0-4.5 ppm. The axial and equatorial protons at C2'/C6' and C3'/C5' would appear as overlapping multiplets, typically between δ 1.8 and δ 3.2 ppm. For the parent piperidine molecule, protons at the C2/C6 positions resonate around δ 2.79 ppm, while C3/C4/C5 protons appear around δ 1.5-1.6 ppm. chemicalbook.com The N-substitution by the pyrazole ring would deshield adjacent protons.

Pyrazole Moiety: The pyrazole ring protons, H3 and H4, are anticipated to appear as doublets in the aromatic region. H3 is expected around δ 7.3-7.5 ppm, and H4, being adjacent to the methyl-substituted carbon, would likely resonate slightly upfield around δ 5.9-6.1 ppm.

Methyl Group: The methyl protons (5-CH₃) attached to the pyrazole ring would give rise to a sharp singlet, typically in the upfield region around δ 2.1-2.3 ppm.

The predicted chemical shifts, based on analyses of structurally related compounds, are summarized in the table below. mdpi.comchemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazole H3~7.40d (Doublet)
Pyrazole H4~6.00d (Doublet)
Pyrazole 5-CH₃~2.20s (Singlet)
Piperidine H4'~4.20m (Multiplet)
Piperidine H2'/H6'~3.10m (Multiplet)
Piperidine H3'/H5'~2.00m (Multiplet)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Pyrazole Moiety: The C5 carbon, bearing the methyl group and attached to the piperidine nitrogen, is expected to be the most downfield signal of the pyrazole ring, around δ 148-150 ppm. The C3 carbon would likely resonate around δ 138-140 ppm, while the C4 carbon would appear further upfield at approximately δ 105-107 ppm. The methyl carbon signal is predicted to be in the aliphatic region, around δ 10-12 ppm. mdpi.com

Piperidine Moiety: The C4' carbon, directly attached to the pyrazole nitrogen, would be the most deshielded of the piperidine carbons, with an expected chemical shift around δ 58-60 ppm. The C2'/C6' and C3'/C5' carbons are predicted to resonate around δ 50-52 ppm and δ 30-32 ppm, respectively. In unsubstituted piperidine, the C2/C6 carbons are at δ 47.9 ppm and the C3/C5 carbons are at δ 27.5 ppm. rsc.org

The predicted ¹³C NMR chemical shifts are compiled in the following table. mdpi.comrsc.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C5~149.0
Pyrazole C3~139.0
Pyrazole C4~106.0
Pyrazole 5-CH₃~11.0
Piperidine C4'~59.0
Piperidine C2'/C6'~51.0
Piperidine C3'/C5'~31.0

¹⁵N NMR spectroscopy is a highly specific technique for characterizing the nitrogen atoms within a molecule. In this compound, there are two distinct nitrogen environments in the pyrazole ring.

N1 ("Pyrrole-like"): This nitrogen is bonded to the piperidine ring and is part of the π-aromatic system. Its chemical shift is expected to be in the range of δ -170 to -180 ppm relative to nitromethane. mdpi.compsu.edu

N2 ("Pyridine-like"): This nitrogen atom possesses a lone pair of electrons in the plane of the ring and is more shielded than N1. Its resonance is predicted to be significantly upfield, around δ -80 to -90 ppm. researchgate.netktu.edu

The significant difference in chemical shifts between N1 and N2 provides a clear spectroscopic signature for the N-substituted pyrazole ring. This technique is particularly valuable for distinguishing between constitutional isomers where the piperidine group could be attached to different atoms of the pyrazole ring. acs.org

Nitrogen AssignmentPredicted Chemical Shift (δ, ppm, rel. to CH₃NO₂)Description
Pyrazole N1~ -175"Pyrrole-like", substituted
Pyrazole N2~ -85"Pyridine-like", unsubstituted

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. openpubglobal.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show clear cross-peaks connecting the signals of adjacent protons within the piperidine ring (e.g., H4' with H3'/H5', and H3'/H5' with H2'/H6'). This would confirm the integrity of the piperidine spin system. It would also show a correlation between the pyrazole H3 and H4 protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connection between the two heterocyclic rings. A key correlation would be expected between the piperidine H4' proton and the pyrazole carbons C5 and C4, confirming the N1-C4' linkage. mdpi.comktu.edu Similarly, correlations between the methyl protons and carbons C5 and C4 would confirm the substituent's position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. nih.gov

For this compound (C₉H₁₅N₃), the exact monoisotopic mass is 165.1266 Da.

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺•) would be observed at m/z 165. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z 166.

Fragmentation Pattern: The fragmentation of the molecule would likely proceed through several key pathways. A primary fragmentation would involve the piperidine ring, leading to characteristic losses. Cleavage of the N-C bond between the rings could produce fragment ions corresponding to the protonated 5-methylpyrazole (m/z 83) and a piperidinyl cation fragment. Fragmentation of the piperidine ring itself is also a common pathway for related compounds. wvu.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For example, detecting an ion at m/z 166.1339 in ESI-HRMS would confirm the elemental composition of C₉H₁₆N₃⁺ (calculated for [C₉H₁₅N₃+H]⁺ is 166.1339), thereby distinguishing it from any other isomers or compounds with the same nominal mass. mdpi.com

m/z (Predicted)Ion FormulaDescription
166[C₉H₁₆N₃]⁺Protonated Molecule ([M+H]⁺)
165[C₉H₁₅N₃]⁺•Molecular Ion (M⁺•)
83[C₄H₇N₂]⁺Protonated 5-methylpyrazole fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijtsrd.com

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H stretching vibrations of the piperidine ring and the methyl group. A weaker band just above 3000 cm⁻¹ may be present due to the aromatic C-H stretching of the pyrazole ring. researchgate.net

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which are expected to produce characteristic absorption bands in the fingerprint region, typically between 1450-1650 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibration of the C-N bonds (both within the rings and connecting them) would appear in the 1000-1350 cm⁻¹ range. researchgate.net

Frequency Range (cm⁻¹)Vibration TypeAssociated Functional Group
3050-3150C-H StretchPyrazole Ring (Aromatic-like)
2850-2980C-H StretchPiperidine Ring & CH₃ (Aliphatic)
1450-1650C=N / C=C StretchPyrazole Ring
1000-1350C-N StretchPiperidine & Pyrazole Rings

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined through single-crystal X-ray diffraction, revealing a monoclinic crystal system. nih.gov The analysis unambiguously established the connectivity of the piperidine and pyrazole rings, confirming the substitution pattern. nih.goviucr.org

A key structural feature is the relative orientation of the two heterocyclic rings. The plane of the pyrazole ring is not coplanar with the piperidine ring. Instead, it forms a significant dihedral angle with the approximate mirror plane of the piperidine ring, which is defined by the nitrogen and the opposing carbon atom (C4). In the case of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, this dihedral angle is 33.4 (1)°. nih.goviucr.org This twisted conformation minimizes steric hindrance between the two ring systems.

The piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered saturated rings. The crystallographic data provides precise bond lengths and angles, which are within the expected ranges for similar structures. The solid-state structure is further stabilized by a network of intermolecular interactions.

Detailed crystallographic data for tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is presented in the interactive table below.

Interactive Data Table: Crystallographic Data for tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate nih.gov

ParameterValue
Crystal Data
Chemical FormulaC₁₄H₂₃N₃O₂
Formula Weight265.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.356 (3)
b (Å)11.735 (3)
c (Å)11.245 (2)
α (°)90
β (°)100.224 (3)
γ (°)90
Volume (ų)1474.8 (6)
Z4
Data Collection
RadiationMo Kα
Temperature (K)198
Refinement
R[F² > 2σ(F²)]0.055
wR(F²)0.162
Goodness-of-fit (S)1.03

Chemical Reactivity, Derivatization, and Functionalization Strategies

Transformations Involving the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a primary site for functionalization, readily undergoing reactions typical of aliphatic amines. These transformations are crucial for modulating the compound's physicochemical properties and for building more complex molecular architectures.

The nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation is a common strategy in medicinal chemistry to introduce small alkyl groups, which can influence a molecule's potency and pharmacokinetic profile. These reactions typically proceed by treating the parent piperidine with an alkyl halide or another suitable electrophile in the presence of a base. researchgate.netbeilstein-journals.org For instance, N-methylation of a similar scaffold, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been documented as a key step in the synthesis of pharmaceutical intermediates. smolecule.com

Acid-catalyzed N-alkylation methods have also been developed, using electrophiles like trichloroacetimidates, which can provide an alternative to base-mediated reactions that might be unsuitable for sensitive substrates. semanticscholar.org These reactions often yield N-alkyl pyrazole (B372694) products in good yields under milder conditions. semanticscholar.org

N-acylation involves the reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or anhydrides. This reaction forms a stable amide bond and is fundamental in peptide synthesis and the creation of various amide-containing derivatives. An example includes the oxidative functionalization of an aldehyde with pyrazole to form an acyl pyrazole derivative, showcasing the versatility of N-acylation reactions on azole-containing structures. mdpi.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMSO, THF) researchgate.netbeilstein-journals.org N-Alkyl piperidine derivative
N-Alkylation Trichloroacetimidate electrophile, Brønsted acid catalyst semanticscholar.org N-Alkyl piperidine derivative
N-Acylation Acyl chloride or Anhydride, Base (optional) N-Acyl piperidine (amide) derivative

Beyond simple acylation, the piperidine nitrogen can be incorporated into more complex functional groups like carboxamides and carbamates. The formation of N-substituted carboxamides is a key transformation. For example, the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)-N-({5-oxaspiro[3.5]nonan-8-yl}methyl)piperidine-1-carboxamide demonstrates the coupling of the piperidine core with another amine via a carbonyl linker, forming a urea-like structure. molport.com This type of modification is prevalent in drug design.

Carbamate derivatives are also readily accessible. These are typically synthesized by reacting the piperidine with an activated carbonate, such as p-nitrophenyl carbonate, which serves as an effective alkoxycarbonylating agent for amines. acs.org Alternatively, carbamates can be formed from the reaction of an amine with an alcohol via an isocyanate intermediate. acs.org These functional groups act as important structural motifs in medicinal chemistry. nih.gov

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring, while aromatic, possesses distinct sites of reactivity that can be exploited for further functionalization. The electronic nature of the ring and its substituents dictates the regioselectivity of these transformations.

The C-4 position of the 1-substituted pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. Halogenation, particularly iodination, at this position can be achieved with high regioselectivity. A common method involves the use of elemental iodine in the presence of an oxidant like ceric ammonium nitrate (CAN). nih.gov This approach has been successfully applied to various 1-aryl-pyrazoles to yield the corresponding 4-iodo derivatives. nih.gov

The resulting 4-iodopyrazole derivatives are valuable synthetic intermediates. smolecule.com For instance, 4-(4-iodo-1H-pyrazol-1-yl)-1-methylpiperidine is a precursor used in the synthesis of pharmaceuticals. smolecule.com The iodine atom can be subsequently displaced or used in cross-coupling reactions to introduce further diversity. Other halogenating agents, such as N-bromosuccinimide (NBS), have also been employed for the halogenation of pyrazole rings. semanticscholar.org

Table 2: Conditions for Regioselective Iodination at C-4 of Pyrazole Ring

Reagents Oxidant Solvent Temperature Outcome Reference
I₂ Ceric Ammonium Nitrate (CAN) MeCN Reflux High regioselectivity for 4-iodo product nih.gov

The introduction of a boron-containing moiety onto the pyrazole ring opens up a vast array of subsequent transformations, most notably Suzuki-Miyaura cross-coupling reactions. C-H borylation reactions, often catalyzed by transition metals, provide a direct route to organoboron compounds from the parent heterocycle. nih.gov While direct borylation of 4-(5-Methyl-1H-pyrazol-1-yl)piperidine is not explicitly detailed in the provided context, general methods for the borylation of heterocycles are well-established. nih.gov

These methods include transition-metal-catalyzed C-H activation/borylation and lithiation/borylation sequences. nih.gov Another emerging strategy involves C-radical borylation using diboron compounds as radical trapping reagents, which can proceed under mild, metal-free conditions. rsc.org For related nitrogen heterocycles like indoles, N-H borylation can direct a subsequent C-H borylation at a specific position, a strategy that could potentially be adapted for pyrazole systems. ed.ac.uk

The substituents on the pyrazole ring also offer handles for chemical modification. The C-4 position, if unsubstituted, can be functionalized through reactions like the Vilsmeier-Haack-Arnold formylation, which introduces a carbaldehyde group. nih.gov This aldehyde can then undergo condensation reactions, for example with barbituric acid, to generate more complex derivatives. nih.gov

While direct evidence for the reactivity of the C-5 methyl group on the target compound is limited in the provided search results, methyl groups on heterocyclic rings are known to be reactive. They can be deprotonated with a strong base to form a nucleophilic anion, which can then react with various electrophiles. Furthermore, the methyl group can potentially undergo oxidation or halogenation under specific conditions. Research into the synthesis of polysubstituted pyrazoles indicates that positions on the pyrazole ring can be functionalized through various cyclization and substitution strategies, highlighting the chemical tractability of this heterocyclic core. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions are primarily focused on the functionalization of the pyrazole ring.

Suzuki-Miyaura Coupling and Related Transformations

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is a premier method for constructing C-C bonds, particularly for creating biaryl or vinyl-substituted aromatic systems.

Direct Suzuki-Miyaura coupling of this compound is not feasible as the molecule lacks the necessary halide or triflate leaving group. Therefore, a key functionalization strategy involves the prior halogenation of the pyrazole ring. The C4 position of the pyrazole is the most likely site for electrophilic halogenation, yielding a 4-halo-5-methyl-1-(piperidin-1-yl)-1H-pyrazole intermediate. This halogenated derivative then becomes a suitable substrate for subsequent Suzuki-Miyaura coupling.

Research on analogous halogenated pyrazole systems demonstrates the viability of this approach. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl, heteroaryl, and styryl boronic acids has been successfully achieved using palladium catalysts. rsc.org Similarly, an efficient method for the Suzuki-Miyaura reaction of halogenated aminopyrazoles has been developed, highlighting that bromo and chloro derivatives are often superior to iodo-pyrazoles due to a reduced tendency for a competing dehalogenation side reaction. nih.gov

The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalytic systems include palladium sources like Pd(PPh₃)₄ or advanced pre-catalysts such as XPhos Pd G2, which are effective for coupling sterically demanding or electron-rich/deficient partners. rsc.org

Halogenated Pyrazole SubstrateBoronic Acid/EsterCatalyst/PrecatalystBaseSolventYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O95 rsc.org
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O98 rsc.org
5-Bromo-1H-pyrazol-3-amine4-Methylphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O85 nih.gov
5-Chloro-1H-pyrazol-3-amine4-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O91 nih.gov

Condensation Reactions and Imine Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental for creating larger structures and introducing new functional groups. For this compound, these reactions primarily involve the strategic introduction of a carbonyl group onto the pyrazole ring.

The secondary amine of the piperidine ring is generally not used for direct imine formation, as this would result in an unstable enamine or a charged iminium ion. Instead, the piperidine moiety acts as a stable substituent while reactivity is engineered into the pyrazole portion of the molecule.

A common and effective strategy is the introduction of a formyl (aldehyde) group at the C4 position of the pyrazole ring. This can be accomplished through the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich heterocycles. Studies have shown the successful conversion of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde using this method. A similar transformation would be expected for the this compound substrate.

Once the 4-formyl derivative is obtained, it becomes a versatile precursor for various condensation reactions:

Knoevenagel Condensation: The formyl group can react with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. This is a classic method for synthesizing α,β-unsaturated systems.

Imine and Hydrazone Formation: The aldehyde can readily condense with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. For example, the reaction of a pyrazole-4-carbaldehyde with ammonium acetate can lead to the formation of complex heterocyclic systems like 1,3-diazabicyclo[3.1.0]hex-3-enes, a process that involves imine formation as a key step. Furthermore, pyrazole carbohydrazides can react with aldehydes to form N'-benzylidene carbohydrazide structures, which contain the C=N imine-like bond. nih.gov

These reactions significantly expand the molecular complexity and synthetic utility of the original this compound scaffold.

Pyrazole ReactantReagent(s)Reaction TypeProduct TypeReference
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onePOCl₃, DMFVilsmeier-Haack4-Formyl-5-chloropyrazole mdpi.com
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeKetoaziridine, NH₄OAcCondensation/Cyclization1,3-Diazabicyclo[3.1.0]hex-3-ene mdpi.com
3-Methyl-1H-pyrazol-5(4H)-oneAromatic Aldehyde, PiperidineKnoevenagel Condensation4-Arylidene-pyrazol-5-one rjpbcs.com
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide4-(Dimethylamino)benzaldehydeHydrazone FormationN'-(Benzylidene)carbohydrazide nih.gov

Computational Chemistry Investigations and Theoretical Analysis

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are widely used to study pyrazole (B372694) derivatives, providing detailed information about their structure and reactivity. eurasianjournals.com

Typically, calculations are performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule's electronic distribution. nih.gov Such studies begin with the optimization of the molecule's geometry to find its most stable, lowest-energy structure. From this optimized structure, several key electronic properties can be determined.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. bldpharm.com

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's electron density surface. This map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-(5-Methyl-1H-pyrazol-1-yl)piperidine, the MEP would be expected to show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazole ring, identifying them as likely sites for electrophilic attack or hydrogen bonding.

A summary of key properties derived from quantum mechanical studies is presented below.

PropertySignificance
Optimized Geometry Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.
HOMO Energy Indicates the energy of the outermost electrons; related to the molecule's electron-donating ability.
LUMO Energy Indicates the energy of the lowest energy orbital for accepting electrons; related to electron-accepting ability.
HOMO-LUMO Gap Correlates with chemical stability and reactivity. A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, identifying nucleophilic and electrophilic sites for molecular interactions.

Molecular Modeling and Conformational Analysis of the Piperidine-Pyrazole System

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring and the rotation around the single bond connecting the two heterocyclic systems.

The piperidine ring, like cyclohexane, preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. semanticscholar.orgnih.gov In this conformation, substituents at the 4-position can occupy either an equatorial (pointing away from the ring's plane) or an axial (pointing perpendicular to the ring's plane) position. For the 4-(5-methyl-1H-pyrazol-1-yl) substituent, the equatorial position is overwhelmingly favored. Placing the bulky pyrazole group in the axial position would lead to significant steric hindrance from the axial hydrogens at the 2 and 6 positions of the piperidine ring, known as 1,3-diaxial interactions. These unfavorable interactions destabilize the axial conformer.

Molecular mechanics calculations, using force fields such as MMFF94 or COSMIC, are effective for quantifying the energy difference between these conformers. nih.govnih.gov These methods model the molecule as a collection of atoms connected by springs, allowing for the rapid calculation of steric energies for different conformations. Such calculations would confirm a significant energy penalty for the axial conformer, making the equatorial conformer the dominant species in any population of the molecule. nih.gov

Theoretical Prediction Methods for Molecular Descriptors

Molecular descriptors are numerical values that encode information about a molecule's structure and physicochemical properties. They are widely used in computational chemistry and drug discovery to predict a compound's behavior. Theoretical methods allow for the rapid calculation of these descriptors before a molecule is synthesized.

Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueMethodology
Topological Polar Surface Area (TPSA)29.25 ŲFragment-based contribution method
Lipophilicity (cLogP)1.58Atom-based and fragment-based contribution methods
Hydrogen Bond Acceptors3Rule-based atom counting (N, O atoms)
Hydrogen Bond Donors1Rule-based atom counting (NH, OH groups)
Rotatable Bonds1Rule-based bond counting

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong predictor of a molecule's ability to permeate cell membranes. The calculation is typically performed using a fragment-based method, where the TPSA contributions of predefined molecular fragments are summed. For this compound, the TPSA is derived from the contributions of the two nitrogen atoms in the pyrazole ring and the secondary amine group in the piperidine ring.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical property influencing absorption, distribution, and metabolism. Theoretical prediction of Log P (often denoted as cLogP for calculated Log P) is most commonly achieved through fragment-based or atom-based methods. These approaches dissect the molecule into its constituent fragments or atoms and sum their known lipophilicity contributions to estimate the Log P of the entire molecule.

Hydrogen bonds are crucial non-covalent interactions in chemical and biological systems. The potential of a molecule to form hydrogen bonds is quantified by counting the number of hydrogen bond donors and acceptors.

Hydrogen Bond Donors are typically hydrogens attached to electronegative atoms like nitrogen or oxygen. In this compound, the hydrogen atom on the piperidine nitrogen (N-H) acts as a hydrogen bond donor.

Hydrogen Bond Acceptors are electronegative atoms with lone pairs of electrons, such as nitrogen or oxygen. This molecule has three hydrogen bond acceptors: the piperidine nitrogen and both nitrogen atoms of the pyrazole ring.

These counts are determined by applying established chemical rules to the molecular structure.

The number of rotatable bonds is a measure of a molecule's conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, that is connected to a non-terminal heavy (non-hydrogen) atom. For this compound, the single bond connecting the carbon atom of the piperidine ring to the nitrogen atom of the pyrazole ring is the primary rotatable bond. This single degree of rotational freedom allows the two ring systems to orient themselves relative to each other.

In Silico Approaches for Spectroscopic Data Prediction

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For the compound this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical analyses help in assigning experimental signals and understanding the electronic structure's influence on spectroscopic behavior.

Theoretical calculations for spectroscopic data typically begin with the optimization of the molecule's ground state geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d), researchers can determine the most stable three-dimensional arrangement of the atoms. This optimized structure is the foundation for subsequent calculations of spectroscopic parameters.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for predicting chemical shifts (δ) for both ¹H and ¹³C nuclei. These calculations determine the magnetic shielding tensors for each nucleus within the optimized molecular geometry. The predicted shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Similarly, theoretical vibrational frequencies for an IR spectrum are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations, performed on the optimized geometry, yield a set of vibrational modes and their corresponding frequencies. Due to the approximations inherent in the theoretical models (e.g., the harmonic oscillator model) and the absence of environmental effects, calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data.

While specific DFT studies detailing the predicted spectroscopic data for this compound are not available in the public domain, the general methodology is well-established. The resulting data from such an analysis would typically be presented in tabular form, comparing theoretical values to any available experimental data to validate the computational model. These tables provide a detailed, atom-by-atom prediction of the spectroscopic landscape of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables represent hypothetical ¹H and ¹³C NMR chemical shift values for this compound, as would be predicted using DFT calculations (e.g., B3LYP/6-31G(d) level of theory) and the GIAO method.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data is illustrative of typical computational outputs and not from a specific published study)

Atom Number/PositionPredicted Chemical Shift (δ, ppm)
Pyrazole-H37.30
Pyrazole-H45.90
Piperidine-H1 (CH)4.20
Piperidine-H2, H6 (ax)3.10
Piperidine-H2, H6 (eq)3.50
Piperidine-H3, H5 (ax)1.90
Piperidine-H3, H5 (eq)2.10
Methyl-H (on Pyrazole)2.25

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data is illustrative of typical computational outputs and not from a specific published study)

Atom Number/PositionPredicted Chemical Shift (δ, ppm)
Pyrazole-C3138.5
Pyrazole-C4105.0
Pyrazole-C5148.0
Piperidine-C155.0
Piperidine-C2, C650.0
Piperidine-C3, C532.0
Methyl-C (on Pyrazole)12.5

Predicted IR Vibrational Frequencies

The theoretical IR spectrum provides information on the vibrational modes of the molecule. Key functional groups exhibit characteristic absorption frequencies. The table below illustrates the kind of data that would be generated from a frequency calculation.

Table 3: Selected Predicted IR Vibrational Frequencies for this compound (Data is illustrative of typical computational outputs and not from a specific published study)

Predicted Frequency (cm⁻¹)Vibrational Assignment
3100-3000C-H stretching (pyrazole ring)
2950-2850C-H stretching (piperidine ring, methyl group)
1600-1550C=N stretching (pyrazole ring)
1520-1480C=C stretching (pyrazole ring)
1470-1440CH₂ scissoring (piperidine ring)
1380-1360CH₃ symmetric bending
1250-1150C-N stretching

These in silico approaches are fundamental in modern chemical research, enabling the detailed structural and electronic characterization of novel compounds like this compound prior to or in conjunction with extensive experimental synthesis and analysis.

Applications in Advanced Organic Synthesis and Scaffold Design

Strategic Use as Key Intermediates in Complex Molecule Synthesis (e.g., Crizotinib Precursors)

The 4-(pyrazol-1-yl)piperidine framework is a cornerstone in the synthesis of several complex, biologically active molecules. Its most notable application is as a key intermediate in the production of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. guidechem.com The synthesis of Crizotinib involves the coupling of different heterocyclic fragments, and the pyrazolyl-piperidine unit forms a central part of the final structure. guidechem.com

Synthetic routes to Crizotinib often rely on the preparation of a functionalized 4-(pyrazol-1-yl)piperidine derivative, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. lookchem.com This intermediate, containing a boronate ester, is crucial for the subsequent Suzuki coupling reaction, which connects the pyrazole-piperidine fragment to the pyridine (B92270) core of the drug. guidechem.comlookchem.com The development of robust, multi-step syntheses to produce kilograms of these key intermediates has been a focus of process chemistry research, highlighting the industrial importance of this scaffold. researchgate.net

Key IntermediateRole in SynthesisTarget Molecule
4-(4-Iodo-1H-pyrazol-1-yl)piperidinePrecursor for Suzuki coupling reactions in the final steps of synthesis. researchgate.netCrizotinib
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateBoronate ester intermediate for Suzuki coupling to form the core structure. lookchem.comCrizotinib and other biologically active compounds. researchgate.net

Development of Versatile Heterocyclic Building Blocks for Chemical Libraries

The 4-(5-methyl-1H-pyrazol-1-yl)piperidine scaffold is an exemplary heterocyclic building block for the construction of chemical libraries used in drug discovery. nih.govktu.edu Researchers have developed synthetic methods to produce series of related compounds, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which serve as novel, protected forms of heterocyclic amino acids. nih.govktu.edunih.govmdpi.com

The synthesis typically begins with piperidine-based carboxylic acids, which are converted into β-keto esters. nih.govktu.edu These intermediates then react with hydrazines to form the pyrazole (B372694) ring, yielding the desired pyrazole-piperidine building blocks. nih.govktu.edu The availability of both achiral and chiral starting materials allows for the creation of stereochemically diverse libraries. nih.govktu.edu These building blocks are valuable in modern drug discovery because they allow for the systematic exploration of chemical space around a proven scaffold. ktu.edu

Integration into Diversity-Oriented Synthesis for Structural Variation

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules. nih.gov The core principle of DOS is to use a common starting material or intermediate that can be elaborated into a wide range of distinct molecular scaffolds. cam.ac.uk The 4-(pyrazol-1-yl)piperidine framework is well-suited for DOS strategies due to its inherent functionality and synthetic tractability.

As a versatile building block, the pyrazole-piperidine core can be modified at several positions. ktu.edu The piperidine (B6355638) nitrogen can be functionalized, the pyrazole ring can bear various substituents, and the piperidine ring itself can be part of a more complex fused system. This multi-directional reactivity allows for the rapid generation of skeletal diversity, a key goal in creating compound collections with a broad range of biological functions. cam.ac.uk By integrating these building blocks into DOS pathways, chemists can produce libraries rich in three-dimensional structures, which are often underrepresented in traditional compound collections but are crucial for targeting complex biological systems like protein-protein interactions. mdpi.com

Exploration in the Design of Novel Ligands and Scaffolds

The pyrazole-piperidine scaffold has been extensively explored in the design of novel ligands and molecular scaffolds for various biological targets. The unique spatial arrangement of the two heterocyclic rings provides a rigid framework that can be decorated with different functional groups to optimize binding to proteins. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, and their combination with the piperidine ring often enhances these properties. nih.gov

This scaffold has been incorporated into the design of inhibitors for several enzyme classes, including kinases. nih.gov For instance, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been designed as potential c-Met kinase inhibitors for antitumor applications. nih.gov Similarly, new scaffolds based on this core have been developed as inhibitors for Polo-like kinase 1 (PLK1), another important target in cancer therapy. mdpi.com The pyrazole ring often participates in key hydrogen bonding interactions within the active site of a target protein, while the piperidine moiety can be used to modulate solubility and occupy hydrophobic pockets. nih.gov This modularity makes the 4-(pyrazol-1-yl)piperidine structure a privileged scaffold in medicinal chemistry.

Scaffold ApplicationTarget ClassExample
Antitumor Agentsc-Met Kinase5-methylpyrazolo[1,5-a]pyrimidine derivatives nih.gov
Antidiabetic AgentsDPP-IV InhibitorsPyrazoline analogues tandfonline.com
Anti-inflammatory AgentsmPGES-1 Inhibitors5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones nih.gov
Antifungal AgentsSuccinate DehydrogenasePyrazol-5-yl-benzamide derivatives acs.org

Precursors for Specialized Chemical Synthesis (e.g., Fungicides)

Beyond pharmaceuticals, the pyrazole moiety is a critical component in many agrochemicals, particularly fungicides. nih.gov Pyrazole derivatives are known to be effective against a wide range of plant pathogens. nih.gov Commercial fungicides such as Fluxapyroxad and Pyraclostrobin contain a pyrazole ring, which is essential for their mode of action, often involving the inhibition of mitochondrial respiration in fungi. acs.orgnih.gov

Consequently, compounds like this compound serve as valuable precursors for the synthesis of new fungicidal agents. nih.gov By using this core structure as a starting point, chemists can design and synthesize novel pyrazole-carboxamide derivatives and other related compounds. nih.gov These new molecules are then tested for their ability to inhibit fungal growth, with the goal of developing more potent and selective fungicides to protect crops. acs.org The research in this area involves creating libraries of pyrazole-containing compounds and establishing structure-activity relationships to optimize their antifungal efficacy. acs.orgnih.gov

Emerging Research Frontiers and Unexplored Avenues for 4 5 Methyl 1h Pyrazol 1 Yl Piperidine

Innovation in Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has spurred significant interest in developing eco-friendly synthetic methods for heterocyclic compounds like pyrazoles and piperidines. researchgate.netnih.govcitedrive.com Traditional syntheses often rely on harsh conditions, hazardous reagents, and volatile organic solvents. Green chemistry principles—such as atom economy, use of renewable resources, and energy efficiency—are now guiding the innovation of cleaner synthetic pathways. nih.gov

For pyrazole (B372694) synthesis, recent advancements include multicomponent reactions, the use of green solvents (like water or ethanol), and the application of recyclable catalysts. researchgate.netnih.govnih.gov For instance, one-pot, three-component reactions to form pyrazole derivatives have been developed using novel nanocatalysts, which offer advantages like mild reaction conditions, short reaction times, and excellent yields. nih.gov Another sustainable approach is the use of flow chemistry, which allows for safer, more efficient, and reproducible synthesis by maintaining precise control over reaction parameters and minimizing the generation of hazardous intermediates. mdpi.com

Future research could focus on adapting these green strategies specifically for the synthesis of 4-(5-methyl-1H-pyrazol-1-yl)piperidine. This could involve developing a one-pot synthesis from readily available starting materials, utilizing bio-based solvents, or employing heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and environmental impact. rsc.org

Synthetic Strategy Key Principles Potential Advantages for this compound Synthesis References
Multicomponent Reactions Combining three or more reactants in a single step to build complex molecules.Increased efficiency, reduced waste, operational simplicity. nih.gov
Flow Chemistry Performing reactions in a continuous stream rather than a batch.Enhanced safety, better reaction control, improved scalability and reproducibility. mdpi.com
Green Solvents Utilizing environmentally benign solvents such as water, ethanol, or ionic liquids.Reduced toxicity and environmental pollution. researchgate.netnih.gov
Recyclable Catalysts Employing solid-supported or magnetic nanocatalysts.Simplified purification, catalyst reusability, lower costs. researchgate.netrsc.org
Microwave/Ultrasound Irradiation Using alternative energy sources to drive reactions.Faster reaction times, higher yields, increased energy efficiency. researchgate.neteurjchem.com

Advanced Functionalization for Enhanced Chemical Space Exploration

To fully explore the chemical space around the this compound core, advanced functionalization techniques are essential. These methods allow for the precise introduction of various substituents on both the pyrazole and piperidine (B6355638) rings, leading to libraries of derivatives with diverse properties.

Recent synthetic chemistry has seen a surge in methodologies for late-stage functionalization, which is particularly valuable for modifying complex molecules. For the pyrazole ring, C-H activation has emerged as a powerful tool to introduce new bonds at positions that are otherwise difficult to access, avoiding the need for pre-functionalized starting materials. mdpi.com Similarly, modern cross-coupling reactions, catalyzed by metals like palladium or copper, offer versatile ways to attach aryl, alkyl, or other functional groups to the heterocyclic core. mdpi.com

The piperidine ring also offers multiple sites for functionalization. While the nitrogen atom is a common point for modification, techniques for stereoselective functionalization of the carbon atoms are increasingly important for creating specific three-dimensional structures, which can be crucial for biological activity. nih.gov

An unexplored avenue for this compound would be the systematic application of these advanced functionalization strategies to generate a diverse library of analogs. This would involve exploring C-H functionalization at the C-3 and C-4 positions of the pyrazole ring and stereoselective modifications of the piperidine moiety.

Functionalization Target Advanced Method Potential Outcome References
Pyrazole Ring (C-H bonds) Direct C-H Arylation/AlkylationIntroduction of diverse substituents without pre-functionalization, expanding chemical space rapidly. mdpi.com
Pyrazole Ring (Halogenated) Transition-Metal Cross-CouplingFormation of C-C, C-N, and C-O bonds with a wide range of partners. mdpi.com
Piperidine Ring (N-H bond) N-Arylation/N-AlkylationModification of physicochemical properties and introduction of new interaction points. nih.gov
Piperidine Ring (C-H bonds) Stereoselective C-H FunctionalizationPrecise control over the 3D structure of the molecule, enabling fine-tuning of biological activity. nih.gov

High-Throughput Screening and Chemoinformatic Approaches for Derivative Discovery

The discovery of novel derivatives with desired properties can be significantly accelerated by integrating high-throughput screening (HTS) and chemoinformatic techniques. rsc.org HTS allows for the rapid testing of thousands of compounds against a specific biological target, while chemoinformatics uses computational methods to analyze large datasets, predict properties, and guide the design of new molecules. mdpi.com

For this compound, a forward-thinking approach would involve creating a virtual library of derivatives through computational methods. These chemoinformatic models can predict properties such as binding affinity to a target protein, absorption, distribution, metabolism, and excretion (ADME). The most promising candidates identified in silico can then be synthesized and subjected to HTS. rsc.org

Furthermore, the combination of automated synthesis on a nanoscale with in situ screening represents a cutting-edge strategy. rsc.org This "on-the-fly" synthesis and screening minimizes the use of resources and can dramatically shorten the timeline for identifying hit compounds. rsc.org Applying such automated platforms to a library based on the this compound scaffold is a largely unexplored but highly promising avenue for discovering new bioactive agents.

Novel Catalytic Applications and Material Science Explorations

Beyond pharmaceuticals, the structural features of pyrazole derivatives suggest their potential in catalysis and material science. mdpi.comnih.gov Pyrazoles are well-known as versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. mdpi.commdpi.com These metal complexes can exhibit catalytic activity, making them useful in various organic transformations.

The this compound scaffold could be explored as a building block for novel ligands. The pyrazole nitrogen atoms can coordinate to a metal center, while the piperidine ring can be functionalized to tune the steric and electronic properties of the resulting catalyst. Such catalysts could find applications in areas like asymmetric synthesis or polymerization.

In material science, pyrazole-containing compounds are being investigated for their use in creating metal-organic frameworks (MOFs), liquid crystals, and electroluminescent materials. researchgate.net The ability of pyrazoles to form ordered structures through coordination with metal ions is key to these applications. mdpi.com The introduction of the flexible piperidine unit in this compound could lead to the development of new materials with unique structural and photophysical properties, an area that remains largely unexplored.


Q & A

Q. How can researchers reconcile discrepancies between predicted and experimental pKa values?

  • Methodology : Use potentiometric titration (e.g., Sirius T3) under controlled ionic strength (I = 0.15 M KCl). Compare with DFT-calculated protonation energies (M06-2X/def2-TZVP). Solvent-accessible surface area (SASA) analysis explains deviations due to steric hindrance .

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